![molecular formula C17H13BrF2N2OS B2995428 [2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone CAS No. 851800-64-1](/img/structure/B2995428.png)
[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone” is a chemical compound with the molecular formula C17H14BrFN2OS . It has an average mass of 393.273 Da and a monoisotopic mass of 391.999420 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 503.9±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 96.3±0.5 cm3, a polar surface area of 58 Å2, and a molar volume of 263.5±7.0 cm3 .Applications De Recherche Scientifique
Antimicrobial Activity
The presence of the 4,5-dihydroimidazol-1-yl and bromophenyl groups in the compound’s structure indicates potential antimicrobial properties. These structural features are often associated with the inhibition of microbial growth, including bacteria and fungi. The compound could be synthesized and tested against a panel of microbial strains to evaluate its efficacy as an antimicrobial agent .
Anticancer Research
Compounds with similar structural motifs have been explored for their anticancer activities. The bromophenyl moiety, in particular, is known to interact with various biological targets that can disrupt cancer cell proliferation. Research could focus on the compound’s ability to act as a kinase inhibitor, which is a common approach in targeted cancer therapies .
Antioxidant Properties
The structural elements of this compound suggest it may possess antioxidant properties, which are valuable in combating oxidative stress—a condition linked to numerous diseases. Scientific studies could be designed to assess the compound’s capacity to scavenge free radicals or to protect cells from oxidative damage .
Anticonvulsant Effects
The dihydroimidazol group is a feature found in some anticonvulsant drugs. This compound could be investigated for its potential use in the treatment of epilepsy or other seizure disorders. Preclinical trials involving animal models could be a starting point to determine its effectiveness and safety profile .
Development of Diagnostic Agents
Due to the compound’s unique structure, it could be tagged with radioactive isotopes or fluorescent markers and used in diagnostic imaging. This application would be particularly useful in the detection and monitoring of diseases at the molecular level .
Chemical Synthesis of Heterocyclic Compounds
The compound could serve as a precursor or intermediate in the synthesis of a wide range of heterocyclic compounds. These compounds are structurally diverse and have a broad spectrum of applications in pharmaceuticals, agrochemicals, and dyes. The compound’s reactivity with various reagents could be explored to develop new synthetic routes .
Propriétés
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF2N2OS/c18-12-6-4-11(5-7-12)10-24-17-21-8-9-22(17)16(23)15-13(19)2-1-3-14(15)20/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGCJDPYXHLSIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.